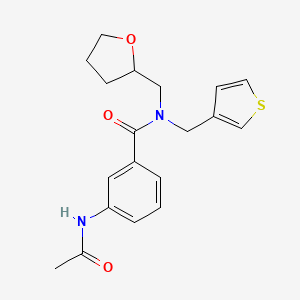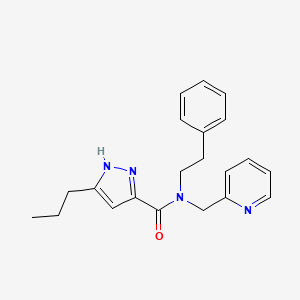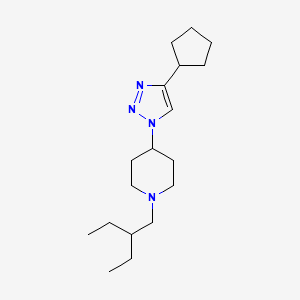
(3-chloro-5-fluoro-4-methoxybenzyl)(2-methoxybenzyl)(pyridin-3-ylmethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-chloro-5-fluoro-4-methoxybenzyl)(2-methoxybenzyl)(pyridin-3-ylmethyl)amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a complex molecule that can be synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mecanismo De Acción
The mechanism of action of (3-chloro-5-fluoro-4-methoxybenzyl)(2-methoxybenzyl)(pyridin-3-ylmethyl)amine is not fully understood. However, it is believed to work by inhibiting various cellular processes, such as DNA replication and protein synthesis. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(3-chloro-5-fluoro-4-methoxybenzyl)(2-methoxybenzyl)(pyridin-3-ylmethyl)amine has been shown to have various biochemical and physiological effects. It has been found to reduce tumor growth and metastasis in animal models of cancer. It has also been shown to reduce viral replication and bacterial growth in vitro. In addition, it has been found to have minimal toxicity in normal cells, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (3-chloro-5-fluoro-4-methoxybenzyl)(2-methoxybenzyl)(pyridin-3-ylmethyl)amine for lab experiments is its broad-spectrum activity against cancer, viruses, and bacteria. This makes it a versatile tool for studying various cellular processes and disease models. However, one limitation is the complexity of its synthesis, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for research on (3-chloro-5-fluoro-4-methoxybenzyl)(2-methoxybenzyl)(pyridin-3-ylmethyl)amine. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of interest is the optimization of its therapeutic properties, such as its efficacy and toxicity profiles. In addition, further studies are needed to elucidate its mechanism of action and identify potential drug targets. Finally, clinical trials are needed to assess its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of (3-chloro-5-fluoro-4-methoxybenzyl)(2-methoxybenzyl)(pyridin-3-ylmethyl)amine can be achieved using various methods. One of the most common methods is the reaction of 3-chloro-5-fluoro-4-methoxybenzaldehyde, 2-methoxybenzaldehyde, and pyridine-3-methanamine in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in a suitable solvent, such as ethanol or methanol. The resulting product is then purified using various techniques, such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
(3-chloro-5-fluoro-4-methoxybenzyl)(2-methoxybenzyl)(pyridin-3-ylmethyl)amine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antibacterial properties. In particular, it has been found to be effective against various types of cancer, including breast, lung, and colon cancer. It has also been shown to be effective against viral infections, such as HIV and hepatitis C, and bacterial infections, such as MRSA.
Propiedades
IUPAC Name |
N-[(3-chloro-5-fluoro-4-methoxyphenyl)methyl]-N-[(2-methoxyphenyl)methyl]-1-pyridin-3-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClFN2O2/c1-27-21-8-4-3-7-18(21)15-26(13-16-6-5-9-25-12-16)14-17-10-19(23)22(28-2)20(24)11-17/h3-12H,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZJGWYKPSMOIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN(CC2=CN=CC=C2)CC3=CC(=C(C(=C3)Cl)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-1-(1-{[1-(2-methyl-5-propylpyrimidin-4-yl)piperidin-4-yl]methyl}-1H-1,2,3-triazol-4-yl)methanamine](/img/structure/B5903496.png)
amino]methyl}-N-methylpyridin-2-amine](/img/structure/B5903511.png)
![4-(1H-imidazol-1-ylmethyl)-1-{[5-(pyrimidin-2-ylthio)-2-furyl]methyl}piperidin-4-ol](/img/structure/B5903516.png)
![2-(3-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}propyl)phenol](/img/structure/B5903527.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-prop-2-yn-1-ylprop-2-en-1-amine](/img/structure/B5903530.png)

![N-(4-{2-[sec-butyl(3-thienylmethyl)amino]-2-oxoethyl}phenyl)cyclopropanecarboxamide](/img/structure/B5903540.png)
![[(3-{[(2-pyridin-4-ylethyl)amino]carbonyl}phenyl)amino]acetic acid](/img/structure/B5903551.png)
![N-allyl-2-methyl-N-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5903558.png)
![N-ethyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B5903564.png)

![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-1-methylethyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5903579.png)

